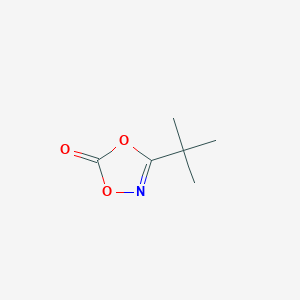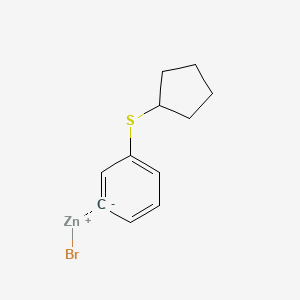
3-CyclopentylthiophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CyclopentylthiophenylZinc bromide is an organozinc compound with the molecular formula C₁₁H₁₃BrSZn. This compound is a member of the organozinc reagents, which are widely used in organic synthesis due to their versatility and reactivity. It is particularly useful in cross-coupling reactions, where it serves as a nucleophile to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-CyclopentylthiophenylZinc bromide can be synthesized through the reaction of 3-cyclopentylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
Preparation of 3-Cyclopentylthiophenyl bromide: This precursor can be synthesized by brominating 3-cyclopentylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of the Grignard Reagent: The 3-cyclopentylthiophenyl bromide is then reacted with magnesium turnings in THF to form the corresponding Grignard reagent.
Transmetallation: The Grignard reagent is subsequently treated with zinc bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-CyclopentylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophenes.
Applications De Recherche Scientifique
3-CyclopentylthiophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: It can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-CyclopentylthiophenylZinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the bromide, stabilizing the compound and facilitating the transfer of the thiophenyl group to an electrophilic partner. This process typically involves the formation of a transient organozinc intermediate, which then undergoes reductive elimination to form the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- PhenylZinc bromide
- CyclopentylZinc bromide
- ThiophenylZinc bromide
Comparison
3-CyclopentylthiophenylZinc bromide is unique due to the presence of both cyclopentyl and thiophenyl groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to PhenylZinc bromide, it offers enhanced stability and reactivity due to the cyclopentyl group. Compared to CyclopentylZinc bromide, the thiophenyl group provides additional functionality and versatility in synthetic applications. Compared to ThiophenylZinc bromide, the cyclopentyl group enhances the compound’s steric properties, making it suitable for specific reactions where steric hindrance is a factor.
Propriétés
Formule moléculaire |
C11H13BrSZn |
|---|---|
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
bromozinc(1+);cyclopentylsulfanylbenzene |
InChI |
InChI=1S/C11H13S.BrH.Zn/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
VFHQCGOMFQCTKI-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(C1)SC2=CC=C[C-]=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


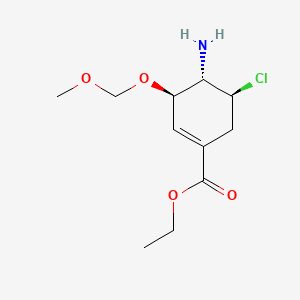
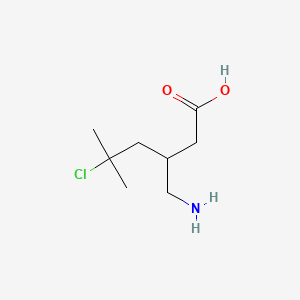
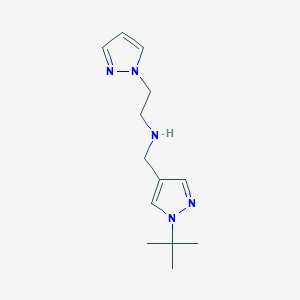
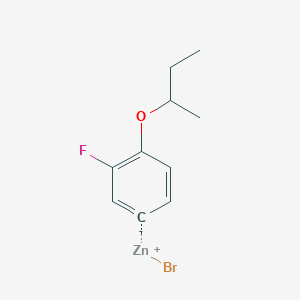
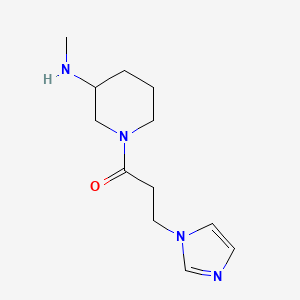
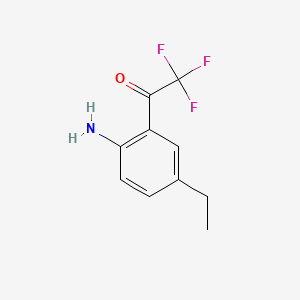
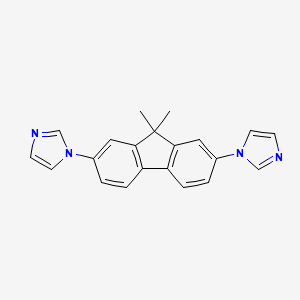




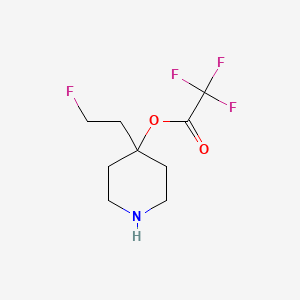
![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
